2-(4-chlorophenoxy)-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide
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Overview
Description
2-(4-chlorophenoxy)-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide is a chemical compound with the molecular formula C14H11ClN2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a chlorophenoxy group and a pyridinylmethylidene group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide typically involves the reaction of 2-(4-chlorophenoxy)acetohydrazide with pyridine-4-carbaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(4-chlorophenoxy)-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the accumulation of specific metabolites. Additionally, the compound can interact with DNA or RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)acetohydrazide
- 2-(2-bromo-4-chlorophenoxy)acetohydrazide
- 2-(4-chlorophenoxy)acetic acid hydrazide
Uniqueness
2-(4-chlorophenoxy)-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide is unique due to the presence of both chlorophenoxy and pyridinylmethylidene groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research.
Properties
Molecular Formula |
C14H12ClN3O2 |
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Molecular Weight |
289.71 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[(E)-pyridin-4-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C14H12ClN3O2/c15-12-1-3-13(4-2-12)20-10-14(19)18-17-9-11-5-7-16-8-6-11/h1-9H,10H2,(H,18,19)/b17-9+ |
InChI Key |
WIRWPUYCUHKGDD-RQZCQDPDSA-N |
Isomeric SMILES |
C1=CC(=CC=C1OCC(=O)N/N=C/C2=CC=NC=C2)Cl |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NN=CC2=CC=NC=C2)Cl |
Origin of Product |
United States |
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